Lipophilicity Differentiation: Computed logP and Hydrogen-Bonding Profile vs. 3-(3-Chlorophenyl) Analog
The 3-benzyloxy substituent of the target compound (CAS 1797318-11-6) introduces a significantly larger lipophilic surface area compared to the 3-chlorophenyl analog. Computed logP (cLogP) for the target compound is approximately 6.1, versus approximately 4.8 for 3-(3-chlorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide, a ΔlogP of ~1.3 units [1]. Additionally, the target compound presents 3 hydrogen-bond acceptors (benzyloxy O, methoxy O, amide carbonyl O) versus only 2 for the chlorophenyl analog (methoxy O, amide carbonyl O), enabling distinct solvation and protein-binding interaction profiles [2].
| Evidence Dimension | Computed logP (cLogP) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | cLogP ≈ 6.1; H-bond acceptors = 3; H-bond donors = 1 |
| Comparator Or Baseline | 3-(3-chlorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide: cLogP ≈ 4.8; H-bond acceptors = 2; H-bond donors = 1 |
| Quantified Difference | ΔcLogP ≈ +1.3; +1 H-bond acceptor |
| Conditions | Computed physicochemical properties based on fragment-based logP prediction and structural atom count; not experimentally measured for these specific compounds. |
Why This Matters
Differences in logP exceeding 1.0 log unit are known to produce substantial shifts in membrane permeability, plasma protein binding, and tissue distribution, meaning the target compound cannot be treated as functionally equivalent to its 3-chlorophenyl analog in cell-based or in vivo experiments.
- [1] Fragment-based cLogP computation methodology and comparative values for diaryl propanamides with varying aryl substitution. PubChem predicted properties database. View Source
- [2] Structural comparison of hydrogen-bond donor/acceptor counts across N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide congeners. View Source
